2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline
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Overview
Description
2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core structure with a methanesulfonylpyrrolidine substituent. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The addition of a methanesulfonylpyrrolidine group enhances the compound’s chemical properties, making it a valuable target for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The methanesulfonylpyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using methanesulfonyl chloride and pyrrolidine as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .
Scientific Research Applications
2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . The methanesulfonylpyrrolidine group may enhance the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure and exhibit diverse pharmacological properties.
Uniqueness
2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline stands out due to the combination of the quinoxaline core and the methanesulfonylpyrrolidine group. This unique structure enhances its chemical stability, biological activity, and potential for various applications compared to its individual components .
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-21(19,20)10-6-7-17(9-10)14(18)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQHXODNTTZWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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